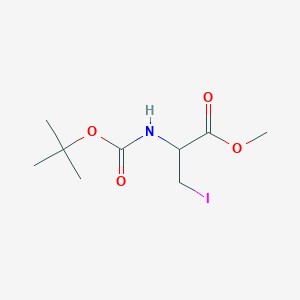

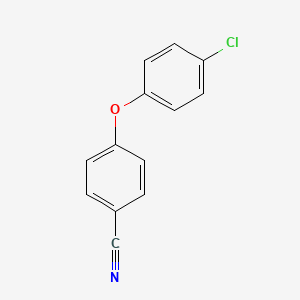

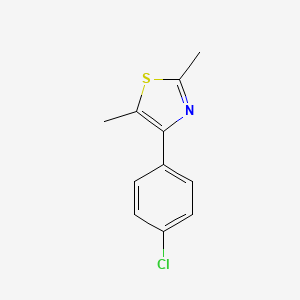

(3-Chloro-4-methoxyphenyl)hydrazine

Übersicht

Beschreibung

(3-Chloro-4-methoxyphenyl)hydrazine is a chemical compound that can be involved in various organic reactions, particularly in the synthesis of heterocyclic compounds. It is related to compounds that have been synthesized and characterized in the provided studies, which include reactions with hydrazine hydrate and other hydrazine derivatives to form pyrazoles, pyrazolines, and other heterocyclic structures .

Synthesis Analysis

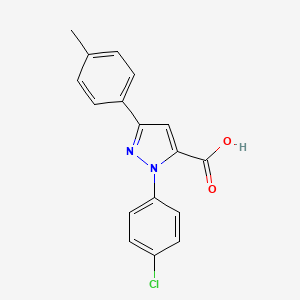

The synthesis of related compounds often involves the reaction of hydrazine or its derivatives with various substrates. For instance, 3-(2-Benzyloxy-6-hydroxyphenyl)-5-styrylpyrazoles were prepared from the reaction of 2-styrylchromones and hydrazine hydrate . Similarly, 3-chloro- and 3-bromo-4-methoxycoumarins were transformed into pyrazoles with hydrazines . These reactions typically proceed via nucleophilic substitution and subsequent cyclization to form the heterocyclic ring systems.

Molecular Structure Analysis

The molecular structure of compounds synthesized from reactions involving (3-Chloro-4-methoxyphenyl)hydrazine or its analogs can be complex, with the potential for polymorphism as seen in the synthesis of 1-(p-chlorobenzoyl)-5-methoxy-3-indolylacetic acid . X-ray diffraction analysis is a common technique used to determine the crystal and molecular structure of these compounds, providing insights into their conformation and packing within the crystal lattice .

Chemical Reactions Analysis

The reactivity of (3-Chloro-4-methoxyphenyl)hydrazine derivatives in chemical reactions is diverse. For example, the reaction of 3-chloro-5-methoxy-4-[(4-methylphenyl)sulfanyl]-2(5H)-furanone with hydrazine monohydrate resulted in the formation of pyrrol-2-one and pyridazin-3(2H)-one derivatives . These reactions are influenced by the nature of the substituents and the reaction conditions, leading to a variety of products with different structural motifs.

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds derived from (3-Chloro-4-methoxyphenyl)hydrazine are influenced by their molecular structure. For instance, the presence of electron-donating and electron-withdrawing groups can affect their reactivity and stability. The crystal packing can be altered by minor perturbations such as the substitution of a hydrogen by a methyl group . The intermolecular interactions, such as hydrogen bonding, play a crucial role in determining the properties and reactivity of these compounds .

Wissenschaftliche Forschungsanwendungen

and a molecular weight of 220.08 g/mol. It has gained significant attention in the field of scientific research due to its potential therapeutic and industrial applications. However, the specific applications, methods of use, and outcomes are not detailed in the sources available to me.

-

Chemical Synthesis : “(3-Chloro-4-methoxyphenyl)hydrazine” is a chemical compound used in the synthesis of various other compounds . It’s available for purchase from chemical suppliers, indicating its use in laboratory settings .

-

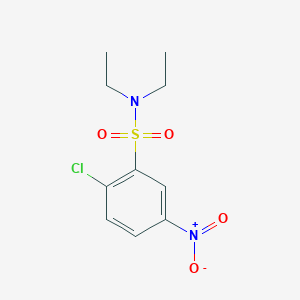

Pharmaceutical Applications : Chlorine-containing compounds, like “(3-Chloro-4-methoxyphenyl)hydrazine”, have been used in the discovery and development of drugs . More than 250 FDA approved chlorine-containing drugs are available in the market and many pharmaceutically important drug candidates are in pre-clinical trials . These compounds are promising for use in medicinal chemistry .

-

Chemical Synthesis : “(3-Chloro-4-methoxyphenyl)hydrazine” is a chemical compound used in the synthesis of various other compounds . It’s available for purchase from chemical suppliers, indicating its use in laboratory settings .

-

Pharmaceutical Applications : Chlorine-containing compounds, like “(3-Chloro-4-methoxyphenyl)hydrazine”, have been used in the discovery and development of drugs . More than 250 FDA approved chlorine-containing drugs are available in the market and many pharmaceutically important drug candidates are in pre-clinical trials . These compounds are promising for use in medicinal chemistry .

Safety And Hazards

“(3-Chloro-4-methoxyphenyl)hydrazine” is associated with several hazard statements, including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, and using personal protective equipment .

Eigenschaften

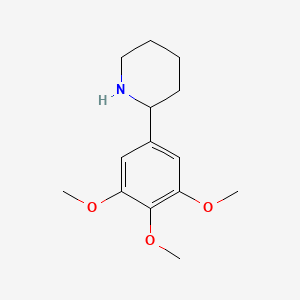

IUPAC Name |

(3-chloro-4-methoxyphenyl)hydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9ClN2O/c1-11-7-3-2-5(10-9)4-6(7)8/h2-4,10H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJUNJVKCSTWNJG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)NN)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20408887 | |

| Record name | (3-chloro-4-methoxyphenyl)hydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20408887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3-Chloro-4-methoxyphenyl)hydrazine | |

CAS RN |

24630-85-1 | |

| Record name | (3-chloro-4-methoxyphenyl)hydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20408887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-Propanesulfonic acid, 3-[ethyl(3-hydroxy-4-nitrosophenyl)amino]-](/img/structure/B1353046.png)

![2-[2-[4-(1,2-Diphenylbut-1-enyl)phenoxy]ethyl-methylamino]ethanol](/img/structure/B1353049.png)